1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl-
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Overview
Description
1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- is a heterocyclic compound that contains an oxadiazole ring with a thione group at the 5-position and a phenyl group at the 3-position. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- typically involves the cyclization of corresponding amidoximes with thiocarbonyl compounds. One common method includes the reaction of an arylamidoxime with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often require moderate temperatures and the use of solvents such as dimethylformamide (DMF) or ethanol.
Industrial Production Methods
Industrial production of 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics
Industry: Utilized in the development of new materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .
Comparison with Similar Compounds
1,2,4-Oxadiazole-5(2H)-thione, 3-phenyl- can be compared with other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-5-one, 3-phenyl-
- 1,2,4-Oxadiazole-5-thione, 3-methyl-
- 1,2,4-Oxadiazole-5-thione, 3-chlorophenyl-
Uniqueness
The presence of the thione group at the 5-position and the phenyl group at the 3-position gives 1,2,4-oxadiazole-5(2H)-thione, 3-phenyl- unique chemical and biological properties. It exhibits better hydrolytic and metabolic stability compared to its analogs, making it a valuable compound in drug design and development .
Properties
Molecular Formula |
C8H8N2OS |
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Molecular Weight |
180.23 g/mol |
IUPAC Name |
3-phenyl-1,2,4-oxadiazolidine-5-thione |
InChI |
InChI=1S/C8H8N2OS/c12-8-9-7(10-11-8)6-4-2-1-3-5-6/h1-5,7,10H,(H,9,12) |
InChI Key |
FUJMQVAWQQHCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2NC(=S)ON2 |
Origin of Product |
United States |
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